![molecular formula C16H16N2O3S3 B2910327 3-methoxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide CAS No. 1396576-66-1](/img/structure/B2910327.png)
3-methoxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry . It includes a methoxy group (OCH3), a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom), and a benzenesulfonamide group (a benzene ring attached to a sulfonamide group, SO2NH2). These groups are often found in biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiazole ring, for example, is a planar, aromatic ring, meaning it’s flat and has a special type of stability due to its pattern of alternating single and double bonds .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the methoxy group might be susceptible to reactions that replace it with a different group. The thiazole ring might undergo electrophilic substitution reactions, especially at the carbon atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, it might be soluble in organic solvents but not in water, based on the presence of the methoxy group and the aromatic thiazole and benzene rings .Scientific Research Applications
Antiviral Applications
The indole derivatives, which are structurally related to the compound , have shown significant antiviral activities . For instance, certain indole-based compounds have been effective against influenza A and Coxsackie B4 virus due to their ability to bind with high affinity to multiple receptors . This suggests that our compound could be explored for its potential use in treating viral infections.
Anti-inflammatory and Analgesic Properties
Compounds with an indole nucleus, similar to the one in our compound, have demonstrated anti-inflammatory and analgesic activities . They have been compared with standard drugs like indomethacin and celecoxib, indicating their potential use in pain management and inflammation control .
Antimicrobial Activity
Thiazole derivatives, a core structure in our compound, are known for their antimicrobial properties . They have been used in the development of drugs like sulfathiazole, which is an antimicrobial drug . This points towards the possibility of utilizing our compound in creating new antimicrobial agents.
Antitumor and Cytotoxic Effects
Thiazoles are also found in biologically active compounds with antitumor and cytotoxic activities . They have been observed to have effects on various cancer cell lines, suggesting that our compound could be a candidate for cancer treatment research .
Neuroprotective Uses
The compound has potential applications in neuroprotection , particularly in the regulation of central inflammation and control of brain inflammation processes . This could lead to new treatments for neurodegenerative diseases.
Antidiabetic Potential
Indole derivatives have been associated with antidiabetic effects . Given the structural similarity, our compound may hold promise in the development of new antidiabetic medications .
Antimalarial Activity
The biological activity of indole derivatives extends to antimalarial properties . This opens up research avenues for our compound as a possible antimalarial agent .
Anticholinesterase Activity
Lastly, indole-based compounds have shown anticholinesterase activity , which is crucial in treating diseases like Alzheimer’s . Our compound could contribute to the synthesis of drugs aimed at managing such neurocognitive disorders.
Mechanism of Action
Target of Action
It’s worth noting that both indole and thiazole derivatives, which are structural components of this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have shown inhibitory activity against influenza A . Similarly, thiazole derivatives have been reported to exhibit antioxidant, analgesic, anti-inflammatory, and antimicrobial properties .
Biochemical Pathways
It’s known that indole and thiazole derivatives can influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Based on the known biological activities of indole and thiazole derivatives, it can be inferred that this compound may have potential therapeutic effects .
Future Directions
properties
IUPAC Name |
3-methoxy-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S3/c1-11-15(23-16(18-11)14-7-4-8-22-14)10-17-24(19,20)13-6-3-5-12(9-13)21-2/h3-9,17H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUXNUQMBISHOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNS(=O)(=O)C3=CC=CC(=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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